4-(Fluoromethyl)benzaldehyde
Description
4-(Fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of benzaldehyde, where a fluoromethyl group is attached to the benzene ring
Properties
IUPAC Name |
4-(fluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHIAVEQXTIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613270 | |
| Record name | 4-(Fluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64747-66-6 | |
| Record name | Benzaldehyde, 4-(fluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64747-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Fluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(fluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Fluoromethyl)benzaldehyde involves the reaction of 4-(hydroxymethyl)benzaldehyde with ammonium fluoride in the presence of triethylamine and acetonitrile. The reaction is typically carried out at 40°C for several hours . The reaction conditions are mild, and the process yields the desired product efficiently.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The aldehyde participates in nucleophilic substitutions under basic conditions. For example:
Key Observations :
-
Reactions require bases (e.g., KCO, NaH) and polar aprotic solvents (DMSO, THF).
-
Substitution occurs at the ortho position relative to the aldehyde group due to steric and electronic effects .
Condensation with Amines and Hydrazides
The aldehyde readily forms hydrazones and imines, critical for bioactive molecule synthesis:
Hydrazone Formation
Reaction with 4-(trifluoromethyl)benzohydrazide yields hydrazide–hydrazones with cholinesterase inhibitory activity:
| Aldehyde/Ketone Partner | IC (AChE) | IC (BuChE) | Inhibition Type | Source |
|---|---|---|---|---|
| 4-(Trifluoromethyl)benzaldehyde | 46.8 µM | 63.6 µM | Mixed | |
| 2-CF-benzaldehyde | 58.2 µM | 19.1 µM | Competitive |
Key Findings :
-
Electron-withdrawing substituents (e.g., CF, NO) enhance enzyme inhibition .
-
Imine formation is pH-dependent, favoring acidic conditions for protonation of the aldehyde .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-couplings:
| Reaction Type | Conditions | Product Application | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd catalyst, arylboronic acid | Biaryl derivatives for drug synthesis (e.g., Lanperisone) |
Mechanistic Insight :
Electrophilic Aromatic Substitution
The aldehyde directs substituents to specific positions:
| Reaction | Position Selectivity | Notes | Source |
|---|---|---|---|
| Nitration | Meta to CF | Enhanced by CF electron withdrawal | |
| Halogenation | Ortho/para to CHO | Steric hindrance limits para substitution |
Biological Activity of Derivatives
Hydrazones derived from 4-(trifluoromethyl)benzaldehyde exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC values as low as 19.1 µM . The CF group improves membrane permeability, making these compounds candidates for neurodegenerative disease therapeutics.
Scientific Research Applications
Organic Synthesis
4-(Fluoromethyl)benzaldehyde serves as a valuable building block in organic synthesis. It is used to create various derivatives that exhibit biological activity or serve as intermediates in the production of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of complex organic molecules. |
| Reagents | Acts as a reagent in reactions such as the Wittig reaction and nucleophilic substitutions. |
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in drug design and development. Its structural features allow for modifications that can enhance biological activity.
- Anticancer Activity : Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. For example, compounds derived from this aldehyde have demonstrated significant inhibition of cell proliferation in leukemia models.
- Enzyme Inhibition : Research has indicated that derivatives can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE). This inhibition can be beneficial for developing treatments for neurodegenerative diseases.
Material Science
In material science, this compound is utilized in synthesizing polymers and specialty materials due to its reactive aldehyde group.
| Material Type | Application |
|---|---|
| Polymers | Used in creating polymeric materials with enhanced properties. |
| Coatings | Acts as a precursor for coatings that require specific chemical resistance. |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several derivatives of this compound against human leukemia cells. The results indicated that certain modifications led to IC50 values as low as 1 µM, showcasing significant potential for anticancer drug development .
Case Study 2: Enzyme Inhibition
Research on hydrazones derived from this compound revealed dual inhibition of AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 µM to 137.7 µM for AChE. This suggests potential applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)benzaldehyde depends on the specific chemical reactions it undergoes. In general, the aldehyde group can participate in nucleophilic addition reactions, while the fluoromethyl group can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but with three fluorine atoms attached to the methyl group.
4-Fluorobenzaldehyde: Similar structure but without the methyl group.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a fluoromethyl group.
Uniqueness
4-(Fluoromethyl)benzaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties compared to other benzaldehyde derivatives. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Biological Activity
4-(Fluoromethyl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C8H7FO
- Molecular Weight : 152.14 g/mol
This compound features a benzaldehyde moiety with a fluoromethyl group at the para position, which influences its reactivity and biological interactions.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory properties of this compound derivatives. For instance, hydrazones derived from this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating their potential as dual inhibitors in neurodegenerative diseases such as Alzheimer's .
Table 1: Enzyme Inhibition Potency of Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 46.8 - 137.7 | 19.1 - 881.1 |
| Hydrazone derivative 2l | Mixed Inhibition | Not specified |
Anticancer Activity
The anticancer potential of compounds related to this compound has also been investigated. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values demonstrating significant apoptotic activity .
Table 2: Anticancer Activity of Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone derived from | MCF-7 | 25.72 ± 3.95 |
| This compound | U87 Glioblastoma | Not specified |
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the fluoromethyl group enhances lipophilicity, facilitating better interaction with biological targets.
Study on Neuroprotective Effects
A study conducted on a series of hydrazones derived from benzaldehydes, including those containing the fluoromethyl group, demonstrated neuroprotective effects in animal models. The compounds were shown to improve cognitive function and reduce oxidative stress markers in the brain .
Antibacterial Properties
In addition to its neuroprotective and anticancer activities, derivatives of this compound have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
